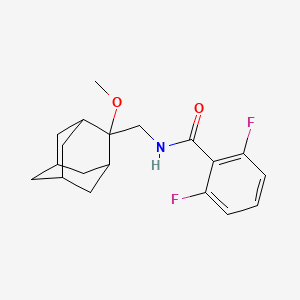

![molecular formula C17H20ClN5O B2639315 1-[(4-Chlorophenyl)methyl]-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea CAS No. 2097920-99-3](/img/structure/B2639315.png)

1-[(4-Chlorophenyl)methyl]-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Cleavage of C-S Bonds and Formation of Tetranuclear Cu(I) Clusters

The ligand 1-[(4-Chlorophenyl)methyl]-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea, when treated with cuprous chloride under weak base conditions, leads to the formation of a neutral CuI4-centered cluster. This cluster formation indicates the cleavage of C-S bonds in the ligand during the reaction. A mechanism has been proposed to explain this cleavage, supported by additional experiments with related ligands and detection by electrospray ionization mass spectrometry techniques (Huang et al., 2007).

Electronic and Optical Properties

The electronic and optical properties of a related compound, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, have been studied, highlighting its potential in optoelectronic device fabrications. The study revealed significant electro-optic properties, including high static and dynamic polarizability and enhanced second and third harmonic generation values, suggesting superior properties for nonlinear optical applications (Shkir et al., 2018).

Corrosion Inhibition

Urea-derived Mannich bases have been evaluated as corrosion inhibitors for mild steel surfaces in hydrochloric acid solutions. The inhibition efficiency of these compounds increases with concentration and provides a cost-effective solution for corrosion protection. Their adsorption on mild steel surfaces follows Langmuir’s adsorption isotherm, indicating a strong and efficient interaction between the inhibitor molecules and the metal surface (Jeeva et al., 2015).

Anticancer Activity

A series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have been designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. These compounds exhibit significant effects, with one derivative showing potent inhibitory activity comparable to the positive-control sorafenib. This highlights the potential of these urea derivatives as anticancer agents and possible BRAF inhibitors for further research (Feng et al., 2020).

Allosteric Modulation of CB1 Receptor

The compound PSNCBAM-1, related to the chemical structure of interest, has been identified as an allosteric antagonist of the cannabinoid CB1 receptor. Its modulation of CB1 receptor activity suggests potential therapeutic applications in treating central nervous system diseases through a mechanism different from orthosteric CB1 antagonists/inverse agonists (Wang et al., 2011).

Wirkmechanismus

Target of Action

The compound “1-[(4-Chlorophenyl)methyl]-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea” contains a pyrrolidine ring and a pyrimidine ring . Compounds containing these structures are known to interact with various biological targets, including enzymes, receptors, and ion channels .

Biochemical Pathways

Pyrrolidine and pyrimidine derivatives are known to be involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Pharmacokinetics

The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .

Result of Action

Compounds with similar structures have been shown to have diverse biological activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can affect the activity of similar compounds .

Eigenschaften

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN5O/c18-14-6-4-13(5-7-14)11-21-17(24)22-12-15-3-1-10-23(15)16-19-8-2-9-20-16/h2,4-9,15H,1,3,10-12H2,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCRUCHTVJHVPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=CC=N2)CNC(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Chlorophenyl)methyl]-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,4-dimethylphenyl)[4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2639234.png)

![N-[4-({5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinyl}oxy)phenyl]acetamide](/img/structure/B2639238.png)

![Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate](/img/structure/B2639244.png)

![N-(2,5-dimethylphenyl)-2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2639252.png)

![6-(2-Methoxyphenyl)-2-[1-(1-methylindole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2639253.png)